molecular formula C17H15ClN2O3 B2632785 3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide CAS No. 866152-00-3

3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide

Cat. No. B2632785
CAS RN: 866152-00-3
M. Wt: 330.77
InChI Key: AQJHJJDVPIFXAZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is likely to be a white solid . The molecular formula is C17H15ClN2O3 and the molecular weight is 330.77.

Scientific Research Applications

  • Patent Analysis for Dual-Acting Muscarinic Antagonist/Beta 2 Agonists (MABAs)

    • The compounds, closely analogous to "3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide," are discussed in patent applications WO-2012085582 and WO-2012085583. These patents claim formulations comprising a single dual-acting MABA, useful for treating asthma and COPD (Norman, 2012).
  • Synthesis and Evaluation of Novel Heterocyclic Systems

    • A study elaborates on the use of a compound structurally similar to "3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide" for creating diverse heterocyclic systems, highlighting its role as a synthetic intermediate. The synthesized compounds demonstrated variable antimicrobial and anticancer activities, showcasing the compound's utility in drug discovery (Ibrahim et al., 2022).
  • Analgesic Modulation via TRPV1

    • Research on derivatives of a compound structurally similar to the one showed promising results as analgesic modulators for Transient receptor potential vanilloid 1 (TRPV1), indicating potential therapeutic applications in pain management (Liu et al., 2018).
  • Antipsychotic and Anticonvulsant Agents

    • A study synthesized and screened various substituted benzoxazepine and benzothiazepine derivatives for their antipsychotic and anticonvulsant activities. The findings point towards the compound's relevance in developing therapeutic agents for psychiatric and neurological conditions (Kaur et al., 2012).
  • Antitumor Activity and Molecular Docking Study

    • Novel 3-benzyl-4(3H)quinazolinone analogues were designed, synthesized, and evaluated for their antitumor activity. The study not only demonstrated the compounds' efficacy in inhibiting tumor growth but also utilized molecular docking to understand their mechanism of action, indicating the compound's potential in cancer research (Al-Suwaidan et al., 2016).
  • Synthesis and Pharmacological Evaluation

    • Benzoxepine-1,2,3-triazole hybrids were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds showed potential antibacterial properties against specific bacterial strains and cytotoxicity against lung and colon cancer cell lines, highlighting their potential in combating infectious diseases and cancer (Kuntala et al., 2015).

properties

IUPAC Name

3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-2-4-13-15(8-10)23-14-5-3-11(19-16(21)6-7-18)9-12(14)17(22)20-13/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHJJDVPIFXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide

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